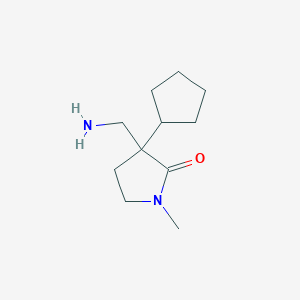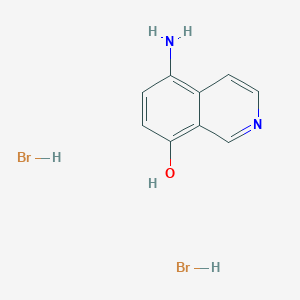
5-Aminoisoquinolin-8-ol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisoquinolin-8-ol dihydrobromide is a chemical compound with the molecular formula C₉H₁₀Br₂N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinolin-8-ol dihydrobromide typically involves the reaction of 5-aminoisoquinolin-8-ol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminoisoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
5-Aminoisoquinolin-8-ol dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 5-Aminoisoquinolin-8-ol dihydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoquinolin-8-ol: Similar in structure but lacks the dihydrobromide component.
8-Aminoquinoline: Another derivative of quinoline with different functional groups.
Isoquinoline: The parent compound from which 5-Aminoisoquinolin-8-ol dihydrobromide is derived.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydrobromide component enhances its solubility and stability, making it suitable for various research applications .
Propriétés
Formule moléculaire |
C9H10Br2N2O |
|---|---|
Poids moléculaire |
322.00 g/mol |
Nom IUPAC |
5-aminoisoquinolin-8-ol;dihydrobromide |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;;/h1-5,12H,10H2;2*1H |
Clé InChI |
MQZUBSPGPIGHSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NC=CC2=C1N)O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
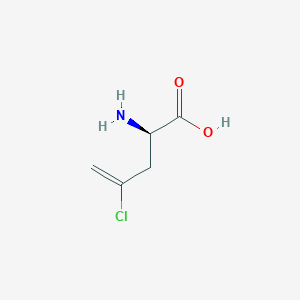
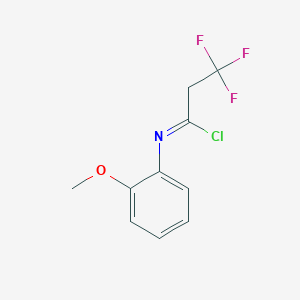
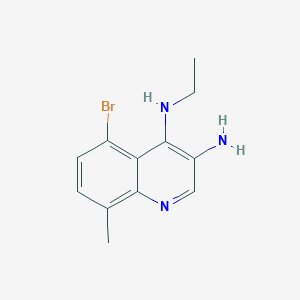
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
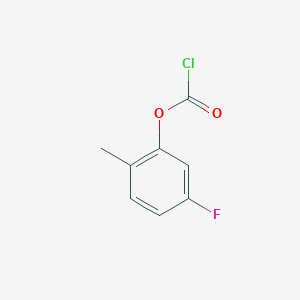
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
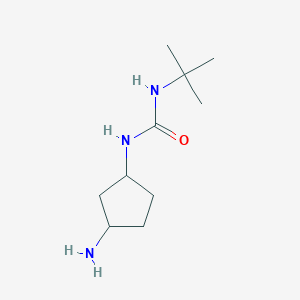
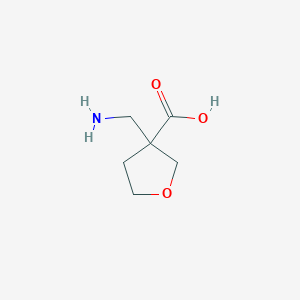
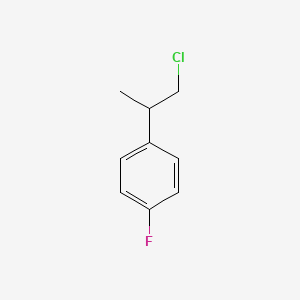
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

